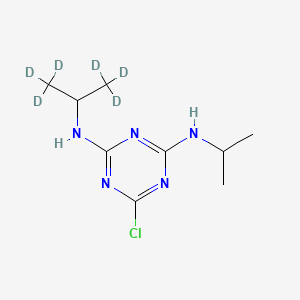

Propazine D6 (isopropyl D6)

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16ClN5 |

|---|---|

Molecular Weight |

235.75 g/mol |

IUPAC Name |

6-chloro-2-N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-4-N-propan-2-yl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3 |

InChI Key |

WJNRPILHGGKWCK-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC(C)C |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation of Propazine D6 Isopropyl D6

Methodologies for Deuterium (B1214612) Labeling of the Isopropyl Moiety

The synthesis of Propazine (B92685) D6 hinges on the preparation of the key deuterated precursor, isopropylamine-d7. Two primary routes are commonly considered for the synthesis of this isotopically labeled amine.

A prevalent and efficient method is the reductive amination of acetone-d6 . Acetone-d6, a commercially available starting material, can be reacted with ammonia (B1221849) in the presence of a suitable reducing agent to yield isopropylamine-d7. This one-pot reaction is advantageous due to its directness and the high availability of the deuterated ketone.

Another viable approach involves the amination of 2-bromopropane-d7 (B113470) . This method proceeds via a nucleophilic substitution reaction where the bromine atom in 2-bromopropane-d7 is displaced by an amino group from an ammonia source. 2-bromopropane-d7 can be synthesized from commercially available isopropanol-d8 by reaction with hydrobromic acid. youtube.comnih.gov

| Method | Starting Material | Reagents | Product |

| Reductive Amination | Acetone-d6 | Ammonia, Reducing Agent (e.g., Sodium cyanoborohydride) | Isopropylamine-d7 |

| Amination | 2-Bromopropane-d7 | Ammonia | Isopropylamine-d7 |

Precursor Synthesis and Reaction Pathway Optimization

The synthesis of Propazine D6 is achieved through the sequential reaction of cyanuric chloride with two equivalents of isopropylamine-d7. Cyanuric chloride, a heterocyclic compound, serves as the triazine backbone of the molecule. core.ac.uk

The reaction is a nucleophilic aromatic substitution, where the chlorine atoms on the triazine ring are successively replaced by the isopropylamino-d7 groups. The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution. This allows for a controlled, stepwise reaction. To synthesize propazine, two of the three chlorine atoms are substituted by isopropylamine.

Optimization of the reaction pathway is critical to maximize the yield of the desired disubstituted product and minimize the formation of mono- and trisubstituted byproducts. Key parameters that are controlled include:

Temperature: The first substitution is typically carried out at a low temperature (0-5 °C), while the second substitution requires a higher temperature to proceed at a reasonable rate.

pH: The reaction generates hydrochloric acid, which must be neutralized to drive the reaction forward. An acid scavenger, such as a tertiary amine or an inorganic base, is added to maintain a slightly basic pH.

Stoichiometry: A precise control of the molar ratio of cyanuric chloride to isopropylamine-d7 is essential to favor the formation of the disubstituted product.

The general reaction scheme is as follows:

Monosubstitution: Cyanuric chloride is reacted with one equivalent of isopropylamine-d7 at a low temperature.

Disubstitution: The resulting dichlorotriazine intermediate is then reacted with a second equivalent of isopropylamine-d7 at an elevated temperature to yield Propazine D6.

| Reactants | Reaction Conditions | Product |

| Cyanuric Chloride + 2 eq. Isopropylamine-d7 | Stepwise temperature control, pH control | Propazine D6 (isopropyl D6) |

Isotopic Enrichment and Purity Assessment Techniques

Following the synthesis, it is imperative to determine the isotopic enrichment and chemical purity of the Propazine D6. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to confirm the identity and isotopic enrichment of the final product. uclm.es The mass spectrum of Propazine D6 will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to unlabeled propazine, corresponding to the incorporation of six deuterium atoms. The isotopic distribution pattern is also analyzed to confirm the number of deuterium atoms incorporated.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| Propazine | C₉H₁₆ClN₅ | 229.71 | 230.12 |

| Propazine D6 (isopropyl D6) | C₉H₁₀D₆ClN₅ | 235.75 | 236.16 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are powerful tools for confirming the location and extent of deuteration. In the ¹H NMR spectrum of Propazine D6, the signals corresponding to the isopropyl protons will be significantly diminished or absent. Conversely, the ²H NMR spectrum will show a signal in the region corresponding to the isopropyl groups, confirming the successful incorporation of deuterium. Quantitative NMR techniques can be employed to determine the isotopic enrichment with high accuracy.

Advanced Spectroscopic and Chromatographic Characterization of Propazine D6 Isopropyl D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for confirming the site of isotopic labeling.

Deuterium (B1214612) (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal confirmation of the isotopic labeling position. wikipedia.orgmagritek.com Since deuterium has a nuclear spin of 1, it is NMR-active. hw.ac.uk For Propazine (B92685) D6, where the deuterium atoms are located on the isopropyl groups, the ²H NMR spectrum is expected to show a signal in the aliphatic region, corresponding to the chemical environment of the isopropyl groups. The chemical shift range in ²H NMR is similar to that of proton NMR. magritek.com A distinct peak in the ²H NMR spectrum, coupled with the absence of corresponding signals in the ¹H NMR spectrum, verifies the successful deuteration at the intended positions. wikipedia.orgmagritek.com Due to the low natural abundance of deuterium (0.016%), samples must be isotopically enriched to obtain a detectable signal. wikipedia.org

The analysis of ¹H and ¹³C NMR spectra of Propazine D6, especially when compared to its non-deuterated analog, offers further proof of the isotopic labeling and structural integrity.

¹H NMR: In the ¹H NMR spectrum of unlabeled Propazine, the isopropyl protons would typically appear as a doublet for the methyl groups and a septet for the methine proton. In the fully deuterated isopropyl groups of Propazine D6, these signals would be absent. The disappearance of these characteristic signals is a strong indicator of successful deuteration. Any residual, small signals in these regions could be used to quantify the isotopic purity.

¹³C NMR: The ¹³C NMR spectrum is also significantly affected by deuteration. The signals for the carbon atoms directly bonded to deuterium will exhibit a C-D coupling, which typically results in a multiplet. Furthermore, the chemical shifts of these carbons may experience a slight upfield shift, known as an isotope effect. The signals of carbons adjacent to the deuterated sites may also show minor shifts. Comparing the ¹³C NMR spectrum of Propazine D6 with that of unlabeled Propazine allows for the assignment of all carbon signals and confirms that the core triazine structure remains unaltered. hw.ac.ukbhu.ac.in

Table 1: Comparison of Expected NMR Spectral Data for Propazine and Propazine D6 (isopropyl D6)

| Nucleus | Propazine (Expected Signals for Isopropyl Group) | Propazine D6 (isopropyl D6) (Expected Signals for Deuterated Isopropyl Group) |

| ¹H NMR | Doublet (CH₃) and Septet (CH) | Absent or significantly reduced intensity |

| ¹³C NMR | Signals for CH₃ and CH carbons | Isotope-shifted signals, possibly showing C-D coupling |

| ²H NMR | No signal (at natural abundance) | Signal in the aliphatic region corresponding to the isopropyl groups |

High-Resolution Mass Spectrometry (HRMS) for Molecular Isotopic Mass Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the elemental composition of a molecule by providing a highly accurate mass measurement. leuphana.degdch.de For Propazine D6, HRMS confirms the incorporation of the six deuterium atoms by measuring the precise mass of the molecular ion. rsc.org

The theoretical exact mass of the most abundant isotopologue of unlabeled Propazine (C₉H₁₆ClN₅) is 229.1145 Da. nist.gov For Propazine D6 (C₉H₁₀D₆ClN₅), the theoretical exact mass would be approximately 235.1523 Da. The experimentally determined mass from HRMS analysis should be in close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula and the presence of the six deuterium atoms. gcms.cz

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), elucidates the fragmentation pathways of a molecule, providing structural information. rsc.orgnih.gov The fragmentation of Propazine typically involves the loss of side chains. rsc.orgresearchgate.net A common fragmentation pathway for Propazine is the loss of a propylene (B89431) molecule (42 Da) from one of the isopropylamino side chains. rsc.org

In Propazine D6, the fragmentation pattern would be altered due to the presence of deuterium. For instance, the loss of the deuterated propylene from an isopropyl group would result in a neutral loss of 48 Da instead of 42 Da. The observation of these specific mass shifts in the fragment ions in the MS/MS spectrum of Propazine D6 provides definitive evidence for the location of the deuterium labels on the isopropyl groups.

The isotope pattern, which arises from the natural abundance of isotopes like ¹³C and ³⁷Cl, will also be shifted to higher masses in Propazine D6 compared to unlabeled Propazine. Analysis of this pattern further corroborates the successful isotopic labeling.

Chromatographic Purity and Isotopic Integrity Assessment

Chemical Purity: A chromatographic separation, for instance by GC or LC, will separate Propazine D6 from any potential impurities. The peak area of Propazine D6 relative to the total area of all peaks in the chromatogram provides a measure of its chemical purity. High-purity Propazine D6, often exceeding 99%, is critical for its use as an internal standard. tocris.com

Isotopic Integrity: When coupled with a mass spectrometer, chromatography can also assess the isotopic integrity. By monitoring the ion corresponding to unlabeled Propazine (m/z 230 for the protonated molecule) and the ion for Propazine D6 (m/z 236 for the protonated molecule), the percentage of the deuterated form can be accurately determined. This ensures that the internal standard has a high degree of isotopic enrichment and minimal contamination from its non-labeled counterpart.

Role of Propazine D6 Isopropyl D6 in Advanced Analytical Methodologies

Internal Standard Applications in Quantitative Analysis

The primary function of Propazine (B92685) D6 in analytical chemistry is its use as an internal standard. dphen1.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples before analysis. By comparing the analytical response of the analyte to that of the internal standard, chemists can correct for variations that may occur during sample preparation and analysis.

Compensation for Matrix Effects in Complex Samples

One of the most significant challenges in quantitative analysis is the "matrix effect," where other components in a sample can interfere with the detection of the target analyte, leading to either suppression or enhancement of the analytical signal. dphen1.comresearchgate.netifremer.fr This is particularly problematic in complex matrices such as soil, food, and biological fluids. rsc.orgcsic.eslcms.cz

Propazine D6 is instrumental in mitigating these matrix effects. ifremer.frlcms.cz Because it behaves almost identically to propazine during extraction, chromatography, and ionization, any signal suppression or enhancement affecting the native propazine will similarly affect Propazine D6. dphen1.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate quantification. dphen1.comdphen1.com For instance, studies have demonstrated that in the analysis of various water samples (tap, river, pond, and sea water), the use of appropriate internal standards like deuterated analogs significantly minimizes matrix effects, which can cause signal suppression and high imprecision. researchgate.netifremer.fr

Enhancement of Analytical Precision and Accuracy

Research has shown that methods employing deuterated internal standards, including Propazine D6, achieve high levels of accuracy and precision, with recoveries often falling within the 80-120% range and RSDs below 20%. dphen1.com This level of performance is crucial for regulatory monitoring where strict limits on pesticide residues are enforced. shimadzu.com

Multi-Residue Method Development Incorporating Propazine D6 (isopropyl D6)

Propazine D6 is frequently incorporated into multi-residue methods, which are designed to detect and quantify a large number of pesticides simultaneously. These methods are essential for efficient and cost-effective monitoring of environmental and food samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including many pesticides. dphen1.comcsic.eslcms.cz In these methods, Propazine D6 is a commonly used internal standard for the quantification of triazine herbicides. dphen1.comdphen1.com The high selectivity and sensitivity of LC-MS/MS, combined with the use of an isotopic internal standard, allows for the detection of pesticides at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. dphen1.comcsic.es

For example, a validated LC-MS/MS method for the determination of 35 endocrine-disrupting chemicals in water utilized Propazine D6 as an internal standard for propazine, achieving a limit of quantification of 0.1 ng/L. dphen1.com Another study on the analysis of triazine, phenylurea, and chloroacetanilide herbicides in fresh and estuarine waters also employed deuterated internal standards to ensure accurate quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is another cornerstone technique for pesticide residue analysis, particularly for volatile and semi-volatile compounds. shimadzu.comepa.gov Propazine D6 has been successfully used as an internal standard in GC-MS methods for the determination of triazine herbicides in various matrices. shimadzu.com The use of an internal standard in GC-MS helps to correct for variations in injection efficiency and ionization, leading to more robust and reliable results. shimadzu.com

A modified standard method using solid-phase extraction (SPE) followed by GC-MS analysis employed deuterated standards, including Propazine D6, for the determination of herbicides in drinking water. shimadzu.com This approach demonstrated an expanded uncertainty of approximately 10% at a target concentration of 100 ng/L, highlighting the accuracy of the method. shimadzu.com

Emerging Techniques: Paper Spray Mass Spectrometry (PS-MS)

Paper spray mass spectrometry is a relatively new ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. rsc.orglcms.cznih.gov In PS-MS, a small amount of sample is spotted onto a paper substrate, and a solvent and high voltage are applied to generate ions for mass spectrometric analysis. rsc.orglcms.cz

Propazine D6 has been utilized as an internal standard in the development of PS-MS methods for the detection of triazine herbicides in water, soil, and crop extracts. rsc.org By applying a known amount of Propazine D6 to the sample spot, quantitative analysis can be performed, demonstrating the potential of this rapid screening technique for environmental monitoring. rsc.org Research has shown that this method can detect atrazine (B1667683) and propazine at part-per-billion concentrations. rsc.org

Optimization of Sample Preparation Techniques

The accuracy and reliability of quantifying trace-level compounds are fundamentally dependent on the efficiency of the sample preparation process. For complex matrices, techniques that can effectively isolate and concentrate analytes while minimizing matrix interference are crucial. Propazine D6 (isopropyl D6), as an isotopically labeled internal standard, is instrumental in optimizing and validating these extraction methods. Its chemical and physical similarity to the parent compound, propazine, allows it to mimic the analyte's behavior throughout the extraction and cleanup process, thereby correcting for any analyte loss or variability.

Solid-Phase Extraction (SPE) and Derivatives (e.g., MSPD, FPSE, UA-DLLME)

Solid-Phase Extraction (SPE) is a widely adopted technique for the selective extraction and concentration of analytes from liquid samples. researchgate.net Propazine D6 is frequently used as an internal standard in SPE-based methods to ensure the accurate quantification of triazine herbicides in various environmental samples. shimadzu.comdphen1.com In a typical workflow, a water sample is fortified with a standard solution containing Propazine D6 and other deuterated analogues before being passed through an SPE cartridge. shimadzu.comdphen1.com The analytes, along with the internal standard, are adsorbed onto the solid phase, while interfering substances are washed away. The retained compounds are then eluted with a small volume of an organic solvent. researchgate.net

The use of an internal standard like Propazine D6 from the beginning of the procedure compensates for potential analyte losses during sample loading, washing, and elution steps, which is critical for method accuracy. shimadzu.com For instance, a method for analyzing 35 endocrine-disrupting chemicals in water utilized Propazine D6 as one of several internal standards added to samples prior to off-line SPE to ensure reliable quantification. dphen1.com Similarly, research on triazine herbicides in surface waters has demonstrated the development and validation of SPE methods where recoveries for propazine were consistently high, often exceeding 93%, showcasing the effectiveness of the optimized extraction process. researchgate.net

Variations of the traditional SPE technique have been developed to handle different sample types and improve efficiency. These include:

Matrix Solid-Phase Dispersion (MSPD): This technique is suitable for solid or semi-solid samples, where the sample is blended with a solid support material, effectively dispersing it and creating a chromatographic phase from which analytes can be eluted.

Fabric Phase Sorptive Extraction (FPSE): FPSE utilizes a flexible fabric substrate coated with a sorbent, offering high sorbent loading and faster extraction times. Studies have shown FPSE methods achieving low limits of detection (0.15 ng/mL) and good precision for various analytes. researchgate.net

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME): This miniaturized extraction technique uses a small amount of extraction solvent dispersed into the aqueous sample, with sonication enhancing the formation of an emulsion and accelerating mass transfer. thermofisher.com The small solvent volume leads to high enrichment factors. thermofisher.com

In all these derivative methods, the incorporation of an isotopic internal standard such as Propazine D6 is a cornerstone of quality control, ensuring that the quantitative results are corrected for procedural variations.

Accelerated Solvent Extraction (ASE) and Other Liquid-Liquid Extraction Methods

Liquid-Liquid Extraction (LLE) and its miniaturized versions are fundamental sample preparation techniques. nih.gov Salting-out assisted LLE (SALLE) is a variation where a salt is added to an aqueous solution containing a water-miscible organic solvent (like acetonitrile) to induce phase separation, driving the analytes into the organic layer. scirp.org A SALLE method developed for multiclass pesticides, including propazine, in environmental waters demonstrated high extraction recoveries (75.5% to 106.6%) and excellent precision. scirp.org Although the study did not explicitly mention using Propazine D6, incorporating it as an internal standard would be a standard validation practice to account for variations in phase separation and extraction efficiency. scirp.org Other microextraction techniques like dispersive liquid-liquid microextraction (DLLME) offer advantages of speed and minimal solvent use, achieving high analyte preconcentration. thermofisher.comnih.gov The use of an internal standard is critical in these methods to control for the variability inherent in handling very small solvent volumes.

Method Validation for Trace Level Quantification

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. demarcheiso17025.com For trace-level quantification of environmental contaminants, this process is particularly rigorous. Propazine D6 (isopropyl D6) plays a vital role as an internal standard in the validation of methods designed to measure its non-deuterated counterpart, propazine. dphen1.comcsic.es By adding a known concentration of Propazine D6 to every sample, standard, and blank, analysts can construct calibration curves based on the ratio of the analyte's response to the internal standard's response, which corrects for variations in extraction recovery and instrument response. shimadzu.comdphen1.com

Limits of Detection (LOD) and Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. demarcheiso17025.com These parameters are fundamental in defining the sensitivity of an analytical method. csic.es

In methods analyzing for triazines, LODs and LOQs are empirically determined by analyzing a series of spiked samples at decreasing concentrations. dphen1.com The LOD is often defined as the concentration yielding a signal-to-noise ratio (S/N) of at least 3, and the LOQ as the concentration with an S/N of at least 10. dphen1.comgcms.cz For example, a validated LC-MS/MS method for endocrine disruptors in water established LOQs between 0.1 and 20.0 ng/L. dphen1.com Another study using salting-out assisted LLE reported LODs and LOQs for propazine of 2.0 µg/L and 6.7 µg/L, respectively. scirp.org An independent laboratory validation of a method for triazines in water confirmed the LOQ for propazine at 0.050 µg/L. epa.gov

The use of Propazine D6 as an internal standard, while not directly determining the LOD/LOQ of the native analyte, ensures that the entire analytical system is performing correctly, allowing for the reliable determination of these low-level detection limits.

Table 1: Examples of LOD and LOQ for Propazine in Various Analytical Methods This table is interactive. Users can sort columns by clicking on the headers.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |

|---|---|---|---|---|

| LC-ESI-MS/MS | Surface Water | Not Reported | 0.1 - 20.0 ng/L | dphen1.com |

| LC-MS/MS | Water | Not Reported | 0.050 µg/L | epa.gov |

| LC–ESI-MS/MS | Seminal Plasma | Not Reported | Not Reported (Validated at trace ng/mL levels) | csic.es |

| SPE-HPLC-DAD | Seawater | Not Reported | 0.46 - 0.98 µg/L | researchgate.net |

Recovery and Reproducibility Assessments

Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte extracted from a spiked sample compared to the known amount added. researchgate.net Reproducibility, a measure of precision, is assessed by analyzing multiple replicates of the same sample, both within the same analytical run (intra-day or repeatability) and across different days (inter-day or intermediate precision). dphen1.comcsic.es

The use of Propazine D6 is essential for these assessments. As an internal standard, it is added before extraction, and its recovery is assumed to be representative of the native propazine. This allows for correction of any analyte loss during sample processing, leading to more accurate recovery calculations for the target analyte. dphen1.com

Numerous validated methods demonstrate excellent recovery and reproducibility for propazine analysis.

An LC-MS/MS method for endocrine disruptors reported mean recoveries between 83.1% and 108.4% with relative standard deviations (RSDs) for inter-batch precision below 20.0%. dphen1.com

An independent validation study for triazines in water required average recoveries to be within the 70% to 120% range for LOQ-level fortifications, with an RSD of less than 20%. epa.gov

A method for triazines in seawater showed recoveries for propazine of 103% with an RSD of 8.7%. researchgate.net

A salting-out LLE method found recoveries for propazine between 75.5% and 106.6% with intra-day and inter-day RSDs below 3.4%. scirp.org

These results underscore the ability of modern analytical methods, properly validated using internal standards like Propazine D6, to achieve high levels of accuracy and precision.

Table 2: Recovery and Reproducibility Data for Propazine from Various Studies This table is interactive. Users can sort columns by clicking on the headers.

| Analytical Method | Matrix | Spike Level | Mean Recovery (%) | Reproducibility (RSD %) | Citation |

|---|---|---|---|---|---|

| LC-ESI-MS/MS | Surface Water | Low, Medium, High | 83.1 - 108.4 | < 20.0 (Inter-batch) | dphen1.com |

| LC-MS/MS | Water | LOQ & 10x LOQ | 70 - 120 (Acceptance criteria) | < 20 (Acceptance criteria) | epa.gov |

| SPE-HPLC-DAD | Seawater | 5 µg/L | 103 | 8.7 | researchgate.net |

Inter-laboratory and Intra-laboratory Validation Frameworks

Intra-laboratory validation demonstrates that a method is reliable and reproducible within a single laboratory over time. dphen1.comcsic.es This is typically assessed by evaluating precision on different days, with different analysts, or using different equipment. dphen1.com For example, one study assessed inter-batch precision by analyzing five replicates at three concentration levels on four consecutive days. dphen1.com

Inter-laboratory validation, or a collaborative study, involves multiple laboratories analyzing identical samples to assess the ruggedness and transferability of the method. epa.gov This is a crucial step for the standardization of analytical methods. An independent laboratory validation of Syngenta Method GRM014.02A for triazines in water serves as a prime example. epa.gov This study was designed to demonstrate the utility, ruggedness, and efficiency of the method, fulfilling requirements from regulatory bodies like the U.S. EPA. epa.gov The successful validation demonstrated that the method is acceptable for quantifying propazine and other triazines in water across different laboratory settings. epa.gov

Procedures accredited under standards like ISO/IEC 17025 often require participation in inter-laboratory comparisons to ensure the quality and comparability of results. shimadzu.com The consistent performance of methods using internal standards like Propazine D6 in these studies confirms their robustness and suitability for routine monitoring and regulatory compliance. shimadzu.comresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Propazine D6 (isopropyl D6) | |

| Propazine | |

| Atrazine | |

| Simazine | |

| Terbuthylazine | |

| Ametryn | |

| Prometryn | |

| Cyanazine | |

| Simetryn | |

| Terbutryn |

Applications of Propazine D6 Isopropyl D6 in Biomonitoring and Mechanistic Toxicological Research

Quantification of Propazine (B92685) and its Metabolites in Biological Matrices

The primary application of Propazine D6 is as an internal standard in isotope dilution mass spectrometry, a technique that provides high accuracy and precision for quantifying trace levels of contaminants.

Analysis in Human Biosamples (e.g., seminal plasma)

Recent biomonitoring studies have focused on the presence of endocrine-disrupting chemicals, including triazine herbicides and their metabolites, in human biosamples. Seminal plasma, in particular, has been analyzed to investigate potential links between exposure to these compounds and declining sperm quality. uclm.esnih.gov In such studies, a robust analytical method is essential for detecting and quantifying these substances at very low concentrations.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of various atrazine (B1667683) and propazine metabolites in human seminal plasma. uclm.esresearchgate.net While this specific study utilized deuterated atrazine (Atrazine-d5) as the internal standard, the principle directly applies to the use of Propazine D6 for propazine-related analytes. uclm.es The methodology involves using the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity, allowing for quantification at nanogram-per-milliliter levels from small sample volumes. uclm.escsic.es

Research has successfully identified and quantified propazine metabolites in human seminal plasma samples from volunteers. uclm.esresearchgate.net The detection of these metabolites suggests potential bioaccumulation in humans and underscores the need for sensitive analytical techniques where labeled standards like Propazine D6 are indispensable. researchgate.netresearchgate.net

Table 1: Propazine Metabolites Detected in Human Seminal Plasma

This table summarizes findings from a study analyzing human seminal plasma samples. The use of a deuterated internal standard was crucial for the accurate quantification of these metabolites.

| Metabolite Detected | Abbreviation | Concentration Range (ng/mL) | Detection Frequency | Reference |

|---|---|---|---|---|

| Propazine-2-hydroxy | PP-2OH | 1.10 - 11.3 | 4 out of 6 samples | uclm.es |

| Deisopropylatrazine (B29266) | DIA | 9.60 | 1 out of 6 samples | uclm.es |

Biomonitoring in Wildlife Samples (e.g., raptor eggs)

Biomonitoring studies in wildlife are crucial for assessing the environmental impact and food chain contamination of persistent organic pollutants. Raptor eggs are considered effective biological matrices for this purpose, as they can reflect the contaminant load of the female bird. uoa.gr

Propazine D6 (isopropyl D6) has been explicitly used as an internal standard in a biomonitoring study analyzing organic micropollutants in the eggs of birds of prey. uoa.gr The inclusion of Propazine D6 and other deuterated standards allows for the accurate quantification of a wide range of pesticides and emerging contaminants. uoa.grulpgc.es The complexity of the egg matrix, with its high lipid and protein content, makes isotope dilution a vital technique to overcome significant matrix effects that could otherwise lead to inaccurate measurements. dphen1.com The use of state-of-the-art high-resolution mass spectrometry (HRMS) combined with labeled standards facilitates the detection of not only parent compounds but also their biotransformation products, providing a more complete picture of exposure. uoa.gr

Table 2: Role of Propazine D6 in Wildlife Biomonitoring

This table illustrates the typical application of Propazine D6 as an internal standard in the analysis of wildlife samples.

| Analyte | Internal Standard | Biological Matrix | Analytical Technique | Purpose | Reference |

|---|---|---|---|---|---|

| Propazine | Propazine D6 (isopropyl D6) | Raptor Eggs | LC-MS/MS, HRMS | Accurate quantification by correcting for matrix effects and analyte loss. | uoa.gr |

Investigating Bioaccumulation and Biodegradation Processes

Propazine D6 is instrumental in studies investigating how propazine accumulates in organisms and how it is broken down by metabolic processes.

Assessment of Metabolite Profiles in Organisms

Metabolite profiling is the large-scale study of small molecules within a biological system and provides a functional readout of the physiological state. nih.govmdpi.com In toxicology, it is used to identify the products of biotransformation. By using Propazine D6 as a spike in an experimental system, researchers can reliably track the fate of propazine and identify its various metabolites.

Studies have shown that propazine, like other triazines, can accumulate in organisms and their derivatives can be found in various tissues. researchgate.net For instance, the metabolite propazine-2-hydroxy (PP-2OH) is considered a potential marker for bioaccumulation because it is not easily metabolized further under physiological conditions. researchgate.netcsic.es The detection of PP-2OH and deisopropylatrazine (DIA) in human seminal plasma confirms that humans are exposed to and metabolize these herbicides. uclm.esresearchgate.net In animals, propazine metabolism generally involves the loss of one or both isopropyl groups or the substitution of the chlorine atom with a hydroxyl group. epa.gov The precise quantification enabled by Propazine D6 is essential for building accurate metabolite profiles and understanding the extent of bioaccumulation.

Mechanistic Studies of Biotransformation Pathways

Mechanistic toxicology aims to understand how chemical and physical agents cause adverse effects in living organisms. nih.govlouisville.edu Propazine D6 is a valuable tool in studies designed to elucidate the specific biochemical pathways involved in the biotransformation of propazine.

The primary biotransformation pathways for propazine in animals involve N-dealkylation and glutathione (B108866) conjugation, processes largely mediated by hepatic cytochrome P450 (CYP) enzymes. epa.govregulations.gov These pathways are similar to those for atrazine. epa.govepa.gov The metabolism can result in the formation of chloro-metabolites through the loss of isopropyl groups or hydroxy-metabolites via the replacement of the chlorine atom with a hydroxyl group. epa.gov

By using Propazine D6 as an internal standard, researchers can conduct in vitro experiments with liver microsomes or in vivo studies in animal models to trace the metabolic fate of the herbicide. mdpi.com This allows for the precise measurement of the rate of disappearance of the parent compound (propazine) and the corresponding appearance of its metabolites. This quantitative data is fundamental for characterizing the enzymes involved, determining the kinetics of the biotransformation reactions, and comparing metabolic pathways across different species. mdpi.comoup.com

Table 3: Major Biotransformation Pathways of Propazine

This table outlines the primary metabolic routes for propazine in organisms. Propazine D6 is used to accurately quantify the compounds involved in these pathways.

| Pathway | Description | Key Metabolites | Mediating System | Reference |

|---|---|---|---|---|

| N-Dealkylation | Removal of one or both isopropyl groups from the side chains. | Desisopropylpropazine, Diaminochlorotriazine (DACT) | Cytochrome P450 (CYP) enzymes | epa.govregulations.gov |

| Hydroxylation | Replacement of the chlorine atom on the triazine ring with a hydroxyl (-OH) group. | Hydroxypropazine | - | epa.gov |

| Glutathione Conjugation | Attachment of glutathione to the triazine ring, often following dechlorination. | Glutathione conjugates of propazine | - | epa.gov |

Advanced Theoretical and Mechanistic Studies Involving Deuteration

Investigation of Primary and Secondary Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced by one of its isotopes. libretexts.org The magnitude of the KIE can provide crucial information about the transition state of the rate-determining step of a reaction. In the context of Propazine-d6, the focus is on the deuterium (B1214612) KIE (kH/kD), which compares the reaction rate of the non-deuterated propazine (B92685) (containing ¹H) to its deuterated counterpart (containing ²H or D).

Reaction Mechanism Elucidation in Degradation Processes

The degradation of triazine herbicides like propazine in the environment can occur through various pathways, including microbial degradation and photodegradation. tandfonline.comnih.gov Investigating the KIE of Propazine-d6 can help elucidate the mechanisms of these degradation processes.

For instance, a significant primary KIE would be observed if a C-H bond to one of the isopropyl hydrogens is broken in the rate-determining step of the degradation pathway. The heavier deuterium atom forms a stronger bond with carbon due to its lower zero-point energy, making the C-D bond more difficult to break than a C-H bond. libretexts.org This would result in a slower degradation rate for Propazine-d6 compared to propazine, with a kH/kD value significantly greater than 1.

Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that the C-H bonds of the isopropyl group are not cleaved in the rate-limiting step. This might point towards other mechanisms, such as enzymatic hydrolysis of the chlorine or amino groups on the triazine ring, or a process where the initial attack is on the aromatic ring itself. nih.gov Studies on the related triazine herbicide, atrazine (B1667683), have shown that its biodegradation can be initiated by enzymes that catalyze the hydrolytic removal of the chlorine atom or the N-dealkylation of the side chains. tandfonline.com If similar pathways are dominant for propazine, the KIE for Propazine-d6 would be expected to be small.

Rate-Limiting Step Determination

The magnitude of the KIE is instrumental in identifying the rate-limiting step of a multi-step reaction. nih.gov A primary KIE is observed when the bond to the isotope is broken during the rate-determining step. A secondary KIE, which is typically smaller, can occur even if the bond to the isotope is not broken. Secondary KIEs arise from changes in the vibrational environment of the isotope between the reactant and the transition state.

Table 1: Hypothetical Kinetic Isotope Effects for Propazine-d6 Degradation Pathways

| Degradation Pathway | Expected KIE (kH/kD) | Implication for Rate-Limiting Step |

| C-H bond cleavage at isopropyl group | > 2 | C-H bond breaking is rate-limiting |

| Hydrolytic dechlorination | ~ 1 | Cleavage of C-Cl bond is rate-limiting |

| N-deisopropylation | Secondary KIE (< 1.5) | Change in hybridization at nitrogen is part of the rate-limiting step |

| Ring oxidation | ~ 1 | Attack on the triazine ring is rate-limiting |

Deuterium Fractionation Factors and Equilibrium Isotope Effects (EIEs)

Equilibrium isotope effects (EIEs) refer to the change in an equilibrium constant of a reaction when a reactant is isotopically substituted. icm.edu.pl These effects are quantified by the equilibrium constant for the isotope exchange reaction. Deuterium fractionation factors describe the preference of deuterium over hydrogen for one chemical species compared to another at equilibrium. rsc.org

For Propazine-d6, EIEs could be relevant in reversible binding processes, such as the interaction with soil organic matter or binding to the active site of a degrading enzyme. The different vibrational frequencies of C-H versus C-D bonds can lead to a slight preference for one isotopologue in the bound state compared to the unbound state. nih.govnih.gov

Computational Chemistry and Molecular Modeling of Deuterated Analogs

Computational chemistry and molecular modeling are powerful tools for studying the properties and reactivity of molecules, including deuterated analogs like Propazine-d6. nextmol.comtarosdiscovery.comkallipos.gr These methods can be used to calculate theoretical KIEs and EIEs, providing insights that complement experimental studies.

By constructing a computational model of the transition state for a proposed reaction mechanism, it is possible to calculate the vibrational frequencies of both the normal and deuterated species. These frequencies can then be used to predict the KIE using principles of statistical mechanics. copernicus.org This approach allows researchers to test different mechanistic hypotheses and identify the most likely reaction pathway.

Furthermore, molecular modeling can be used to simulate the interactions of Propazine-d6 with its environment, such as the active site of an enzyme. tarosdiscovery.com By comparing the binding energies and geometries of the deuterated and non-deuterated forms, it is possible to predict EIEs for binding processes. These computational studies can provide a detailed, atomistic understanding of the factors that govern the behavior of Propazine-d6.

Future Directions and Emerging Research Opportunities

Development of Novel Synthesis Routes for Deuterated Triazines

The synthesis of deuterated compounds like Propazine-d6 is a crucial aspect that directly impacts its availability and cost for research and monitoring purposes. Current synthetic methods can be complex and may involve multiple steps. Emerging research is focused on developing more efficient, cost-effective, and environmentally friendly synthesis routes for deuterated triazines.

Integration with Multi-Omics Approaches in Environmental and Biological Systems

The field of "omics" – including genomics, transcriptomics, proteomics, and metabolomics – provides a holistic view of biological systems. metabolon.comthermofisher.com Integrating deuterated internal standards like Propazine-d6 into multi-omics workflows offers a powerful tool for understanding the impact of triazine herbicides on environmental and biological systems at a molecular level.

In environmental science, combining Propazine-d6-based quantification with metagenomics and metatranscriptomics can help elucidate the effects of propazine (B92685) on microbial communities in soil and water. In biological systems, the use of Propazine-d6 in metabolomics studies can reveal alterations in metabolic pathways in organisms exposed to the herbicide. thermofisher.com Proteomics, coupled with accurate quantification using deuterated standards, can identify changes in protein expression related to toxicological responses. thermofisher.com The integration of these diverse datasets, a hallmark of multi-omics, can lead to the discovery of novel biomarkers of exposure and effect, and provide a more comprehensive understanding of the mechanisms of action of triazine herbicides. frontiersin.orgmdpi.com

Advancements in Portable and High-Throughput Analytical Platforms

The demand for rapid, on-site analysis of environmental contaminants has driven the development of portable and high-throughput analytical platforms. These technologies are crucial for real-time monitoring and large-scale screening studies.

Portable Analytical Systems: Recent advancements have led to the development of compact and user-friendly analytical instruments suitable for field use. ondavia.com For instance, portable Raman spectrometers are now available for the quantitative analysis of triazine-based solutions, offering laboratory-grade capabilities in a compact form factor. ondavia.com Similarly, microchip capillary electrophoresis systems provide a portable platform for the rapid separation and detection of triazine herbicides in environmental samples. skku.edu These portable systems, when used in conjunction with deuterated internal standards like Propazine-d6, can provide accurate and immediate results, facilitating timely decision-making in environmental management.

High-Throughput Screening: In the laboratory, high-throughput methods are essential for analyzing a large number of samples efficiently. Techniques like MALDI-TOF mass spectrometry have been successfully applied to the quantitative and high-throughput analysis of triazines. researchgate.net When combined with deuterated internal standards, these platforms can rapidly and accurately quantify triazine levels in numerous samples, which is particularly valuable for large-scale environmental monitoring programs and toxicological studies. researchgate.net

Standardization and Reference Material Development for Deuterated Compounds

The reliability and comparability of analytical data heavily depend on the availability of high-quality reference materials and standardized methods. researchgate.net For deuterated compounds like Propazine-d6, ensuring the accuracy and consistency of measurements across different laboratories is paramount.

The development of certified reference materials (CRMs) for deuterated standards is a critical step. nist.gov CRMs are well-characterized materials with a certified value and associated uncertainty, providing a benchmark for instrument calibration and method validation. researchgate.netclearsynth.com International organizations and national metrology institutes play a key role in producing and distributing these materials. iaea.orggovinfo.gov

Q & A

Q. How can researchers distinguish Propazine D6 from non-deuterated propazine in analytical workflows?

Propazine D6 is differentiated using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy due to its deuterated isopropyl groups, which alter its molecular weight (MW 235.7468 vs. 229.72 for non-deuterated propazine) and spectral signatures. Isotopic peaks in mass spectra and distinct chemical shifts in NMR (e.g., absence of proton signals in deuterated regions) confirm its identity .

Q. What methodologies are recommended for synthesizing and purifying Propazine D6 for use as an internal standard?

Deuterated propazine is typically synthesized via isotopic exchange reactions using deuterated reagents (e.g., D₂O or deuterated isopropyl groups). Purification involves liquid chromatography (LC) with UV detection or preparative HPLC to achieve >98% isotopic purity. Quality control requires verifying deuteration efficiency via mass spectrometry and ensuring minimal residual protonated impurities .

Q. How should Propazine D6 be prepared and stored to maintain stability in environmental or biological samples?

Prepare stock solutions in acetone or acetonitrile (e.g., 100 µg/mL) and store at -20°C in amber vials to prevent photodegradation. For field studies, pre-spike samples with Propazine D6 as a surrogate to monitor extraction efficiency. Stability tests under varying pH and temperature conditions are critical for validating storage protocols .

Advanced Research Questions

Q. How can experimental designs address contradictions in adsorption studies of propazine analogs like Propazine D6?

Conflicting adsorption data (e.g., Langmuir vs. Freundlich isotherm adherence) may arise from molecular interactions influenced by steric hindrance in deuterated compounds. For Propazine D6, computational modeling (e.g., density functional theory) can predict adsorption site accessibility. Experimental validation should compare deuterated and non-deuterated forms under identical conditions (pH, temperature) to isolate isotopic effects .

Q. What strategies resolve discrepancies in quantifying Propazine D6 in complex matrices (e.g., soil vs. water)?

Matrix effects can alter recovery rates. Use matrix-matched calibration curves and isotopically labeled internal standards (e.g., malathion D6) to correct for ion suppression/enhancement in LC-MS/MS. For soil samples, optimize extraction solvents (e.g., acetone-hexane mixtures) and cleanup steps (e.g., solid-phase extraction with C18 cartridges) to mitigate interferences .

Q. How do steric and electronic effects of deuterated isopropyl groups influence Propazine D6’s environmental fate compared to non-deuterated propazine?

Deuterium’s isotopic mass increases bond strength (kinetic isotope effect), potentially slowing degradation rates. Compare hydrolysis half-lives of Propazine D6 and non-deuterated propazine under controlled conditions. Use quantum mechanical calculations to assess electronic perturbations and validate findings with experimental kinetics (e.g., pseudo-second-order models for adsorption) .

Q. What advanced statistical approaches are recommended for analyzing non-linear sorption behavior of Propazine D6 in environmental samples?

Apply mixed-effects models to account for heteroscedasticity in adsorption data. For isotherm deviations, use model selection criteria (e.g., Akaike Information Criterion) to evaluate Langmuir vs. Freundlich fits. Bayesian hierarchical modeling can integrate prior knowledge (e.g., deuteration effects) to refine parameter estimates .

Methodological Best Practices

- Validation of Deuterated Standards : Conduct cross-validation with non-deuterated analogs to ensure isotopic labeling does not alter extraction efficiency or chromatographic behavior .

- Data Contradiction Resolution : Replicate experiments across multiple laboratories and standardize protocols (e.g., USEPA guidelines for triazine analysis) to minimize variability .

- Ethical and Safety Considerations : Adhere to OSHA guidelines for handling deuterated compounds, including proper ventilation and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.